phenylphosphinic acid
Description
Phenylphosphinic acid (C₆H₅PO₂H₂, CAS 121-70-0) is an organophosphorus compound characterized by a phosphorus atom bonded to a phenyl group, two hydroxyl groups, and one hydrogen atom. Its molecular weight is 142.09 g/mol, and it exhibits moderate solubility in polar solvents such as water, ethanol, and acetone . The compound is a primary irritant, with studies showing moderate eye irritation in rabbits at 10% concentration . It is widely used in catalysis, coordination chemistry, and polymer-supported applications due to its P–H bond, which enables unique reactivity in acid-catalyzed reactions and metal coordination .
Properties
IUPAC Name |
phenylphosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,9H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCHBQKMVKNBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779-48-2 | |
| Record name | Phenylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Overview
A patent by CN102276647A describes the synthesis of phenylphosphinic acid via partial hydrolysis of phenyl phosphonyl dichloride (PhPOCl₂). The reaction proceeds under anhydrous conditions in toluene with triethylamine as a base, yielding a bimolecular phenylphosphonic acid crystal containing one water molecule. Trace water in the solvent or atmosphere facilitates hydrolysis, forming the target compound.
Experimental Procedure
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Reagents : PhPOCl₂ (6.96 mmol), 2-[(4S)-4,5-dihydro-4-(1',1'-dimethyl ethyl)-2-oxazolinyl]phenol (9.13 mmol), triethylamine (20 mL), toluene (40 mL).
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Conditions : Reflux for 24 hours under nitrogen, followed by hot filtration and chromatographic purification (petroleum ether/dichloromethane, 1:9).
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Yield : 5% (crystal product).
Mechanistic Insights
The reaction involves nucleophilic attack by water on the electrophilic phosphorus center of PhPOCl₂, leading to sequential substitution of chloride ions. The intermediate phosphoryl chloride undergoes further hydrolysis to form this compound (Fig. 1). Despite low yields, this method is operationally simple and avoids high-temperature conditions.
Table 1: Key Parameters for Partial Hydrolysis Method
| Parameter | Detail |
|---|---|
| Catalyst | None |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Purification | Column chromatography |
| Yield | 5% |
| Advantages | Mild conditions, no catalysts |
| Disadvantages | Low yield, tedious purification |
Phospha-Michael Addition Reaction
Synthetic Strategy
A 2024 study developed a high-yield route using hypophosphorous acid (H₃PO₂) and acrylates via a phospha-Michael addition. Activation of H₃PO₂ with hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) generates a bis(trimethylsilyl) hypophosphite intermediate, which reacts with acrylates to form symmetrical phosphinic acids.
Optimization and Scalability
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Reagents : H₃PO₂ (39.25 mmol), HMDS (62.8 mmol), acrylates (15.7 mmol).
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Conditions : 110°C for 1 hour (activation), followed by 24–48 hours at room temperature in dichloromethane.
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Yield : Quantitative (near 100% conversion).
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Purification : Acid-base extraction without chromatography.
Mechanistic Pathway
The silylation of H₃PO₂ enhances its nucleophilicity, enabling conjugate addition to acrylates’ α,β-unsaturated carbonyl systems. Subsequent methanol quench and acidification yield this compound derivatives. This method’s efficiency stems from avoiding polymerization byproducts through controlled TMSCl activation.
Table 2: Phospha-Michael Addition Protocol
| Parameter | Detail |
|---|---|
| Activator | HMDS or TMSCl |
| Solvent | Dichloromethane |
| Temperature | 110°C (activation), rt (reaction) |
| Purification | Acid-base extraction |
| Yield | >95% |
| Advantages | High yield, scalable |
| Disadvantages | Requires moisture-free conditions |
Lithiation-Based Synthesis
Patent Methodology
US3341576A discloses a lithiation approach using n-butyllithium and p-dibromobenzene. The reaction generates p-dilithiobenzene, which reacts with phenylphosphonous dichloride to form benzene-1,4-bis(this compound).
Experimental Details
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Reagents : p-Dibromobenzene (94.0 g), n-butyllithium (64.0 g), phenylphosphonous dichloride (357.8 g).
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Conditions : 50–55°C for 48 hours in hexane.
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Yield : 81% after distillation.
Mechanistic Considerations
Lithiation of p-dibromobenzene produces a highly reactive di-anion, which undergoes nucleophilic substitution with phenylphosphonous dichloride. The reaction’s success hinges on strict anhydrous conditions and precise stoichiometry.
Table 3: Lithiation Method Parameters
| Parameter | Detail |
|---|---|
| Lithiating Agent | n-Butyllithium |
| Solvent | Hexane |
| Temperature | 50–55°C |
| Purification | Distillation |
| Yield | 81% |
| Advantages | High yield, pure product |
| Disadvantages | Sensitive to moisture, costly reagents |
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison
| Method | Yield | Conditions | Scalability | Cost |
|---|---|---|---|---|
| Partial Hydrolysis | 5% | Mild | Low | Low |
| Phospha-Michael | >95% | Moderate | High | Moderate |
| Lithiation | 81% | Harsh | Moderate | High |
The phospha-Michael addition emerges as the most efficient method due to quantitative yields and operational simplicity. However, the lithiation route remains valuable for synthesizing symmetrical derivatives.
Chemical Reactions Analysis
Direct Esterification under Microwave Irradiation
Phenylphosphinic acid undergoes direct esterification with alcohols under microwave (MW) conditions. Key parameters include:
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Mechanistic Insight : Reactivity decreases with substituents on phosphorus (e.g., methyl or phenyl groups) due to steric hindrance and reduced tautomerization capability .
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Comparative Efficiency : MW irradiation significantly outperforms conventional heating (e.g., 70% vs. 17% conversion for nBuOH esterification at 180°C) .
Thermal Decomposition and Disproportionation
This compound undergoes thermal decomposition via two pathways:
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Ionic Mechanism : Reaction with pentaphenylcyclopentaphosphine yields phenylphosphine (PhPH₂) and phenylphosphonic anhydride :
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Free-Radical Pathway : Hydrogen abstraction leads to polymeric phenylphosphonic anhydride and pentaphenylcyclopentaphosphine .
Addition Reactions with Alkenes
This compound derivatives participate in stereospecific radical or base-catalyzed additions. For example:
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(-)-Menthyl phenylphosphinate reacts with alkenes to form optically pure alkylphenylphosphinates .
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Example : Addition to styrene proceeds with >90% enantiomeric excess under radical conditions .
Michaelis-Arbuzov Reaction
Phosphonous diesters derived from this compound react with alkyl halides to form phosphinates:
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Efficiency : Primary alkyl halides (e.g., methyl iodide) react faster than secondary or tertiary analogs .
Coordination Chemistry and Material Science
This compound forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for applications in:
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Metal-Organic Frameworks (MOFs) : High thermal stability (>300°C) .
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Flame Retardants : Synergistic effects with polymers reduce flammability .
Biological and Pharmacological Relevance
Derivatives like 2-carboxyethylthis compound show:
Scientific Research Applications
Material Science Applications
1.1 Hybrid Materials
Phenylphosphinic acid has been utilized in the synthesis of hybrid materials, particularly those involving metal oxides. Recent studies have shown that PPA can be combined with zirconium chloride to create organic-inorganic networks that exhibit high thermal stability and unique structural properties. These hybrids are suitable for applications in:
- Catalysis
- Energy storage
- Fuel cells
- Sensors
Table 1 summarizes the properties of various this compound-based hybrids:
| Hybrid Material | Composition | Thermal Stability | Solubility | Applications |
|---|---|---|---|---|
| Hybrid S1 | PPA + ZrOCl₂ | High | Insoluble | Catalysis, Sensors |
| Hybrid S2 | PPA + ZrOCl₂ + Triethyl borate | Very High | Insoluble | Energy Storage, Fuel Cells |
| Hybrid S3 | PPA + ZrOCl₂ (excess Zr) | High | Insoluble | Catalysis, Supramolecular Chemistry |
1.2 Surface Coatings
PPA has been explored for its potential in surface coatings due to its ability to form dense monolayers. The solution deposition method allows for the creation of phenylphosphinate monolayers that are covalently bound, enhancing surface properties such as adhesion and chemical resistance .
Catalytic Applications
This compound serves as a catalyst or ligand in various organic reactions. Its role in facilitating reactions such as esterification and oxidation has been documented extensively:
- Esterification Reactions : PPA can enhance the direct esterification of phosphonic acids, allowing for the efficient formation of esters under microwave irradiation conditions .
- Oxidative Coupling : It participates in oxidative coupling reactions that are vital for synthesizing complex organic molecules.
Pharmaceutical Applications
The pharmaceutical industry benefits from the unique properties of this compound, particularly in drug formulation and development:
- NMR Spectroscopy : PPA is used as a probe in quantitative NMR spectroscopy, aiding in the analysis of pharmaceutical compounds .
- Drug Delivery Systems : Its ability to form stable complexes with metal ions makes it suitable for developing drug carriers that enhance bioavailability.
Case Studies
4.1 Case Study: Esterification Efficiency
A study investigated the efficiency of this compound in esterification reactions using a microwave-assisted method. The results indicated that varying the reaction conditions significantly impacted yield:
- Conditions Tested : Temperature (140°C - 200°C), time (0.5 - 2 hours), and solvent type.
- Results : High yields of phenyl esters were achieved, demonstrating PPA's effectiveness as a catalyst in organic transformations.
4.2 Case Study: Hybrid Material Performance
Research on PPA-based hybrids showed their application in high-temperature environments, where traditional materials fail. These hybrids maintained structural integrity and functionality, making them ideal for use in advanced technological applications such as sensors and electrochemical devices.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyacetic acid moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Key Research Findings
- Coordination Chemistry : this compound forms stable complexes with Zn²⁺ and Cd²⁺, though with lower stability constants (logK = 8.2–9.5) compared to carboxylic acid analogues (logK = 10–12) due to reduced ligand basicity .
- Polymer Applications : Acts as a precursor for polystyrene-based resins via Friedel-Crafts alkylation, enabling selective Au(III) extraction with >90% efficiency .
- Stereochemical Retention : In esterification with (S)-sec-butyl orthosilicate, the stereochemistry of the sec-butyl group is preserved, highlighting its mild reaction conditions .
Q & A
Q. What are the common synthesis routes for phenylphosphinic acid, and how do reaction conditions influence yield and purity?
this compound is synthesized via three primary routes:
- Hydrolysis of phenylphosphonyl chloride : Requires controlled hydrolysis in aqueous media, often under reflux with dilute acids or bases. Yield optimization depends on stoichiometric ratios and temperature control (e.g., 80–100°C for 6–12 hours) .
- Oxidation of phenylphosphine : Uses oxidizing agents like hydrogen peroxide or ozone. Reaction conditions (pH, solvent polarity) critically affect oxidation efficiency and byproduct formation .
- Industrial-scale oxidation : Involves controlled oxidation of phenylphosphine derivatives under inert atmospheres to prevent over-oxidation to phenylphosphonic acid . Methodological Tip : Monitor reaction progress via <sup>31</sup>P NMR to track phosphorus oxidation states and intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>31</sup>P NMR are critical for identifying structural features (e.g., P–H and P–O bonds) and confirming purity .
- Infrared (IR) Spectroscopy : Peaks at 2350–2400 cm⁻¹ (P–H stretching) and 1150–1250 cm⁻¹ (P=O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS distinguishes this compound (m/z 141.08) from its oxidized analog phenylphosphonic acid (m/z 158.07) . Validation Step : Cross-reference data with databases like PubChem or EPA DSSTox to resolve ambiguities .
Advanced Research Questions
Q. How does this compound enhance flame retardancy in polymer nanocomposites, and what experimental parameters optimize its performance?
this compound acts as a char-forming agent in polymers like polylactic acid (PLA). Its mechanism involves:
- Gas-phase radical quenching : Releases phosphorus-containing radicals that scavenge combustion-promoting H· and OH· radicals .
- Condensed-phase char formation : Reacts with metal oxides (e.g., ZnO) to create thermally stable phosphates, reducing heat release rates . Optimization Strategy : Use dual-modification approaches (e.g., grafting this compound onto graphene oxide) to improve dispersion and interfacial adhesion in the polymer matrix .
Q. What contradictions exist in the reported solubility and reactivity of this compound, and how can researchers reconcile these discrepancies?
- Solubility Variability : Literature reports solubility in water as 7.7 g/100 mL at 25°C , but some studies note lower solubility in polar aprotic solvents (e.g., DMSO). This may arise from pH-dependent protonation states or impurities.
- Reactivity Inconsistencies : Conflicting data on its reduction to phenylphosphine vs. oxidation to phenylphosphonic acid highlight the sensitivity of reaction conditions (e.g., pH, oxidizing agent strength) . Resolution Approach : Conduct parallel experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) and validate results via multiple characterization techniques .
Q. How does this compound function as a ligand in coordination chemistry, and what metal ions exhibit the strongest binding affinity?
this compound acts as a bidentate ligand , coordinating via its phosphinate (P–O) and hydroxyl (O–H) groups. Key findings include:
- High affinity for transition metals : Cu(II), Fe(III), and Ga(III) form stable complexes with log K values > 4.5, validated via potentiometric titration .
- Structural insights : X-ray crystallography reveals distorted octahedral geometries in Cu(II) complexes, with bond lengths of 1.92–1.98 Å for P–O–Cu . Experimental Design : Use competitive ligand-binding assays with EDTA to quantify metal selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
